molecular formula C20H22ClN3OS B2610952 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide CAS No. 897457-89-5

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide

Cat. No. B2610952
CAS RN: 897457-89-5
M. Wt: 387.93
InChI Key: DKFZFOSNLUGERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazo[2,1-b]thiazole . It has been synthesized and evaluated for its anticancer properties . The compound has shown promising results in inhibiting the growth of various cancer cell lines .


Synthesis Analysis

The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of arylidenehydrazide compounds . The compound was subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) . The 13C-NMR (DMSO-d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound can be analyzed using the yield percentage and melting point . The yield was 80% and the melting point was 236–238 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using its melting point and NMR data . The melting point was 236–238 °C . The 1H-NMR and 13C-NMR data provide information about the chemical structure of the compound .

Future Directions

The compound has shown promising results in inhibiting the growth of various cancer cell lines . This suggests that it could be further studied for its potential as an anticancer agent. Future research could focus on understanding its mechanism of action and evaluating its efficacy in vivo.

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFZFOSNLUGERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.